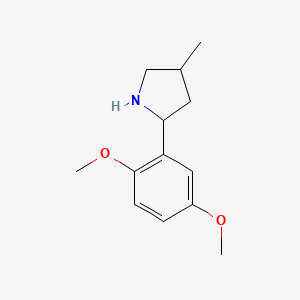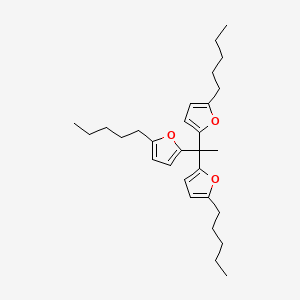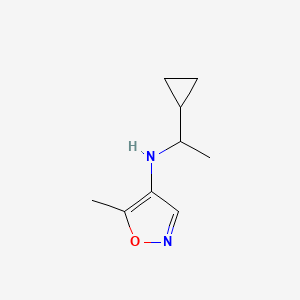![molecular formula C15H22N2O B12893881 Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- CAS No. 828928-53-6](/img/structure/B12893881.png)
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a pyrrolidine ring attached to a benzenebutanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- typically involves the reaction of 4-phenylbutyric acid with pyrrolidine in the presence of a catalyst. One common method involves using boric acid as a catalyst in toluene under reflux conditions . The reaction mixture is heated for several hours, and the product is isolated by precipitation and filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-phenylbutyramide: Similar structure but with a benzyl group instead of a pyrrolidinylmethyl group.
(2R)-2-Phenyl-N-pyridin-4-ylbutanamide: Similar structure but with a pyridinyl group instead of a pyrrolidinylmethyl group.
Uniqueness
Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- is unique due to its specific combination of a benzenebutanamide backbone with a pyrrolidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
| 828928-53-6 | |
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
4-phenyl-N-[[(2R)-pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m1/s1 |
Clé InChI |
SLTHGGAORXGGDY-CQSZACIVSA-N |
SMILES isomérique |
C1C[C@@H](NC1)CNC(=O)CCCC2=CC=CC=C2 |
SMILES canonique |
C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/no-structure.png)





![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)


